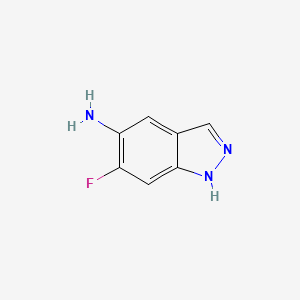

6-fluoro-1H-indazol-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-fluoro-1H-indazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQKYKPLGNBXERW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20666627 | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

709046-14-0 | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=709046-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20666627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Fluoro-1H-indazol-5-amine

Introduction

6-Fluoro-1H-indazol-5-amine is a fluorinated heterocyclic amine that has garnered significant interest within the drug discovery and medicinal chemistry sectors. Its unique structural features, comprising an indazole core substituted with a fluorine atom and an amino group, make it a valuable scaffold for the synthesis of novel therapeutic agents. The strategic placement of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a technical resource for researchers, scientists, and drug development professionals. The causality behind experimental choices and self-validating protocols are emphasized to ensure technical accuracy and practical utility.

Molecular Structure and Core Properties

The foundational characteristics of a molecule are dictated by its structure. This compound is a bicyclic aromatic compound with the molecular formula C₇H₆FN₃.

Caption: Workflow for thermodynamic solubility determination.

Methodology:

-

Preparation of Solvent Systems: Prepare aqueous buffers at physiologically relevant pH values (e.g., pH 5.0, 7.4) and select relevant organic solvents (e.g., DMSO, ethanol).

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in separate vials. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid. Carefully collect the supernatant, ensuring no solid particles are transferred. Alternatively, filter the solution using a syringe filter compatible with the solvent.

-

Quantification: Prepare a series of standard solutions of the compound of known concentrations. Analyze the supernatant and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Data Analysis: Construct a calibration curve from the standard solutions. Use the calibration curve to determine the concentration of the compound in the supernatant, which represents its thermodynamic solubility.

Ionization Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH, which in turn influences its solubility, permeability, and interaction with biological targets. For this compound, the primary ionizable center is the amino group, which is expected to be basic. A predicted pKa value for this compound is 13.73. [1]This high value suggests it is a weak base.

Experimental Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a robust and widely used method for determining the pKa of ionizable compounds. [2][3][4][5][6]

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10). [2]2. Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or acetonitrile to ensure solubility. [3]The final concentration should be in the range of 1-10 mM.

-

Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube.

-

Titration: For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve can be plotted to more accurately determine the equivalence point.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug design, influencing membrane permeability and metabolic stability. A predicted logP value for this compound is 1.27, suggesting it is a moderately lipophilic compound. [7] Experimental Protocol for logP Determination (Shake-Flask Method)

The shake-flask method is the traditional and most reliable method for determining logP values. [8][9][10][11]

Caption: Workflow for logP determination by the shake-flask method.

Methodology:

-

Phase Preparation: Pre-saturate n-octanol with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and vice-versa by vigorously mixing them and allowing them to separate. [8]2. Sample Preparation: Prepare a stock solution of this compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a sealed container.

-

Equilibration: Shake the container for a sufficient time (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Allow the two phases to separate completely. This can be facilitated by centrifugation.

-

Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The protons on the benzene ring will exhibit splitting patterns (doublets and doublets of doublets) due to coupling with each other and with the fluorine atom. The N-H protons of the indazole and the amino group will likely appear as broad singlets.

Expected ¹³C NMR Spectrum: The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine will exhibit a large coupling constant (¹JCF), resulting in a doublet. The chemical shifts of the aromatic carbons will be influenced by the electron-donating amino group and the electron-withdrawing fluorine atom.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity. [12][13]3. ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio. [14][15]4. ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 512 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus. [16][17][18]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectrum: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the amine and indazole groups (typically in the range of 3200-3500 cm⁻¹), C-N stretching, and C-F stretching vibrations. The aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region.

Experimental Protocol for FT-IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal. [19][20]2. Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record a background spectrum of the empty ATR crystal, followed by the sample spectrum. [20][21][22]Typically, spectra are collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum: In a high-resolution mass spectrum (HRMS), the molecular ion peak [M+H]⁺ for this compound would be observed at an m/z value corresponding to its exact mass (C₇H₇FN₃⁺). The fragmentation pattern will depend on the ionization technique used (e.g., electron ionization or electrospray ionization).

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS):

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [23]2. Infusion and Ionization: Infuse the sample solution into the mass spectrometer. Use an appropriate ionization technique, such as electrospray ionization (ESI), which is suitable for polar molecules. [24]3. Data Acquisition: Acquire the mass spectrum in a high-resolution mode over a suitable mass range to include the expected molecular ion. [25]4. Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical exact mass to confirm the elemental composition.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of this compound, a molecule of significant interest in contemporary drug discovery. By presenting both available data and standardized experimental protocols, this document serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this important chemical entity. The provided methodologies for determining solubility, pKa, and logP, along with spectroscopic characterization, are designed to be robust and reproducible, ensuring the generation of high-quality data essential for informed decision-making in the drug development pipeline. The integration of theoretical predictions with practical experimental guidance underscores a comprehensive approach to understanding the behavior of this promising molecular scaffold.

References

-

LogP / LogD shake-flask method. (2024, September 23). protocols.io. [Link]

-

Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. [Link]

-

(PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. [Link]

-

This compound | CAS 709046-14-0. (n.d.). American Elements. [Link]

-

Sample preparation for FT-IR. (n.d.). [Link]

-

Methodology for Accurate Mass Measurement of Small Molecules. (n.d.). The Royal Society of Chemistry. [Link]

-

Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. (n.d.). Drawell. [Link]

-

6-Fluoro-1H-indazole. (n.d.). PubChem. [Link]

-

SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. (n.d.). DTIC. [Link]

-

Guide to FT-IR Spectroscopy. (n.d.). Bruker. [Link]

-

SOP data acquisition. (n.d.). R-NMR. [Link]

-

Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. (n.d.). PMC - NIH. [Link]

-

Skyline High Resolution Metabolomics. (n.d.). [Link]

-

How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). [Link]

-

13-C NMR Protocol for beginners AV-400. (n.d.). [Link]

-

1H NMR Protocol for Beginners DRX-400. (n.d.). [Link]

-

FTIR SOP: Setup and Data Processing. (n.d.). Scribd. [Link]

-

Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). NIH. [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan. [Link]

-

Specifications of this compound. (n.d.). [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. [Link]

-

Development of Methods for the Determination of pKa Values. (2013, August 8). PMC - NIH. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. (2025, March 31). [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015, September 30). [Link]

-

The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. [Link]

-

Recent Advancements in Spectrophotometric pKa Determinations: A Review. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]

-

Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. (n.d.). [Link]

-

Stepbystep procedure for NMR data acquisition. (n.d.). [Link]

-

(PDF) 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. (2025, October 30). [Link]

-

13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. (n.d.). [Link]

-

Development and Application of Aromatic [13C, 1H] SOFAST-HMQC NMR Experiment for Nucleic Acids. (n.d.). PMC - NIH. [Link]

-

1H-Indazol-5-amine. (n.d.). PubChem. [Link]

-

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. (n.d.). PubChem. [Link]

-

This compound, min 96%, 250 mg. (n.d.). [Link]

Sources

- 1. This compound manufacturers and suppliers in india [chemicalbook.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. enamine.net [enamine.net]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Buy this compound | 709046-14-0 [smolecule.com]

- 8. LogP / LogD shake-flask method [protocols.io]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. researchgate.net [researchgate.net]

- 11. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uiowa.edu [chem.uiowa.edu]

- 13. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 14. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lsa.umich.edu [lsa.umich.edu]

- 16. r-nmr.eu [r-nmr.eu]

- 17. chem.uiowa.edu [chem.uiowa.edu]

- 18. researchgate.net [researchgate.net]

- 19. eng.uc.edu [eng.uc.edu]

- 20. drawellanalytical.com [drawellanalytical.com]

- 21. jascoinc.com [jascoinc.com]

- 22. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 23. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 24. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 25. skyline.ms [skyline.ms]

Introduction: The Significance of 6-fluoro-1H-indazol-5-amine in Medicinal Chemistry

An In-Depth Technical Guide to the Crystal Structure Analysis of 6-fluoro-1H-indazol-5-amine for Drug Discovery Professionals

This guide provides a comprehensive framework for the determination and analysis of the single-crystal X-ray structure of this compound. While a public crystal structure for this specific compound is not available at the time of writing, this document outlines the complete workflow, from synthesis and crystallogenesis to data analysis and structural interpretation. The protocols and data presented are based on established crystallographic methods and analyses of closely related indazole structures, offering a robust template for researchers in medicinal chemistry and drug development.

The indazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, inflammation, and neurodegeneration.[1][2][3] The unique electronic properties of the indazole ring system allow for diverse molecular interactions, making it a privileged structure in drug design.[4][5]

The strategic incorporation of a fluorine atom, as in this compound, is a well-established strategy to enhance the pharmacological profile of a drug candidate.[6][7] Fluorine's high electronegativity and small size can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[8][9][10] An atomic-level understanding of the three-dimensional structure of this compound is therefore critical for structure-based drug design, enabling the rational optimization of lead compounds. Single-crystal X-ray diffraction (SCXRD) is the definitive method for obtaining this detailed structural information.[11][12]

Synthesis and Purification

The first critical step is the synthesis of high-purity this compound. Several synthetic routes to substituted indazoles have been documented, often involving transition metal-catalyzed reactions, reductive cyclization, or cycloaddition reactions.[6][13] A common approach involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine hydrate.[9]

Exemplary Synthetic Protocol:

-

To a solution of a suitably substituted 2-fluorobenzonitrile in an appropriate solvent (e.g., n-butanol or N-methyl-2-pyrrolidone), add hydrazine hydrate.

-

Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

It is imperative to achieve high purity (>98%) as impurities can significantly hinder crystallization.

Crystallogenesis: The Art and Science of Single Crystal Growth

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step.[14][15] This process involves a systematic screening of crystallization conditions to find the optimal parameters for slow, ordered molecular assembly.

Solvent Screening

A preliminary solubility test of this compound in a range of solvents with varying polarities is the first step.

| Solvent Class | Examples |

| Alcohols | Methanol, Ethanol, Isopropanol |

| Esters | Ethyl acetate |

| Ketones | Acetone |

| Halogenated | Dichloromethane, Chloroform |

| Aromatic | Toluene |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) |

Table 1: Representative solvents for crystallization screening.

Common Crystallization Techniques

Several methods can be employed to achieve the supersaturation required for crystal growth.[16][17]

-

Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is equilibrated against a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop gradually induces crystallization.[16]

-

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.[17]

-

Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing its solubility and promoting crystallization.

The experimental workflow for crystallization screening is depicted below.

Caption: From X-ray diffraction data to a final crystal structure.

Analysis of the Crystal Structure of this compound

Based on the analysis of related indazole structures, the following key features would be central to the analysis of the this compound crystal structure.

Molecular Geometry

A detailed examination of bond lengths, bond angles, and torsion angles would confirm the molecular connectivity and conformation. The planarity of the indazole ring system would be assessed.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by non-covalent interactions. For this compound, the following interactions are expected to be significant:

-

Hydrogen Bonding: The amino group (-NH₂) and the indazole N-H are strong hydrogen bond donors, while the nitrogen atoms of the pyrazole ring are acceptors. These interactions are expected to play a dominant role in the crystal packing, potentially forming chains or sheets.

-

π-π Stacking: The aromatic indazole rings are likely to engage in π-π stacking interactions.

-

C-F···H and C-F···π Interactions: The fluorine atom can participate in weak hydrogen bonds and other electrostatic interactions, which can influence crystal packing and conformation.

Tautomerism

Indazole can exist in two tautomeric forms, 1H- and 2H-indazole. [8]The crystal structure would unambiguously determine which tautomer is present in the solid state, which is crucial information for understanding its interaction with biological targets.

Hypothetical Crystallographic Data

The following table presents a realistic, hypothetical set of crystallographic data for this compound, based on known indazole structures.

| Parameter | Hypothetical Value |

| Chemical Formula | C₇H₆FN₃ |

| Formula Weight | 151.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.5 Å |

| b | 5.2 Å |

| c | 15.3 Å |

| β | 95.0° |

| Volume | 675 ų |

| Z | 4 |

| Density (calculated) | 1.48 g/cm³ |

| R-factor (final) | < 0.05 |

Table 2: Hypothetical crystallographic data for this compound.

Conclusion: Implications for Drug Design

A high-resolution crystal structure of this compound would provide invaluable insights for drug development professionals. It would reveal the precise three-dimensional arrangement of the molecule, elucidate the key intermolecular interactions that govern its solid-state properties, and confirm its tautomeric state. This structural information serves as a critical input for computational modeling, virtual screening, and the rational design of next-generation indazole-based therapeutics with improved efficacy and safety profiles. The methodologies outlined in this guide provide a clear and robust pathway to obtaining and interpreting this vital structural data.

References

-

Miao, Z., et al. (2020). The role of fluorine in medicinal chemistry. PubMed. Available at: [Link]

-

Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies. Available at: [Link]

-

Saleem, M., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Expert Opinion on Therapeutic Patents. Available at: [Link]

-

Jadhav, S. B., et al. (2023). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

-

Terwilliger, T. C., et al. (2010). Recent developments in phasing and structure refinement for macromolecular crystallography. PubMed Central. Available at: [Link]

-

Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

SPT Labtech. (n.d.). Chemical crystallization. SPT Labtech. Available at: [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available at: [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Alam, M., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Faria, J. V., et al. (2017). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). Taylor & Francis Online. Available at: [Link]

-

Cockcroft, J. (n.d.). Introduction to Structure Refinement. University College London. Available at: [Link]

-

(n.d.). Crystal Structure Determination & Refinement. LibreTexts Chemistry. Available at: [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. Available at: [Link]

-

Faria, J. V., et al. (2018). Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate. Available at: [Link]

-

(n.d.). Crystallization of small molecules. University of a Coruña. Available at: [Link]

-

Giacovazzo, C., et al. (2013). Solution and Refinement of Crystal Structures. Oxford University Press. Available at: [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. Available at: [Link]

-

Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

-

Khan, I., et al. (2022). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. Current Medicinal Chemistry. Available at: [Link]

-

(n.d.). Structure solution and refinement: introductory strategies. SlidePlayer. Available at: [Link]

-

PubChem. (n.d.). 6-Fluoro-1H-indazole. PubChem. Available at: [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. Available at: [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

(n.d.). X-ray Diffraction Data Collection. University of Glasgow. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.rug.nl [research.rug.nl]

- 8. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. americanelements.com [americanelements.com]

- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 12. Crystallography Open Database: Search results [qiserver.ugr.es]

- 13. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 14. mdpi.com [mdpi.com]

- 15. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

- 16. calpaclab.com [calpaclab.com]

- 17. americanelements.com [americanelements.com]

spectroscopic data for 6-fluoro-1H-indazol-5-amine (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 6-fluoro-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound (CAS No: 709046-14-0). As a key building block in medicinal chemistry and drug development, unequivocal structural confirmation is paramount. This document details its structural analysis through Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of fully assigned public data, this guide synthesizes reported data with predictive values derived from established principles and analogous structures. Detailed, field-tested experimental protocols are provided to enable researchers to acquire high-quality data for this compound and related molecular scaffolds.

Introduction: The Importance of this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₇H₆FN₃ and a molecular weight of 151.14 g/mol .[1][2][3] Its structure, featuring an indazole core substituted with both a fluorine atom and an amine group, makes it a valuable scaffold in the design of pharmacologically active agents. The indazole ring is a well-known bioisostere of indole, and its derivatives have shown a wide range of biological activities, including roles as kinase inhibitors.[4][5]

Accurate spectroscopic characterization is the cornerstone of chemical research and development. It validates molecular identity, confirms purity, and provides the foundational data required for regulatory submissions and intellectual property claims. This guide explains the causality behind the spectroscopic features of this compound, providing a robust framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra, along with heteronuclear correlation experiments, allows for the unambiguous assignment of all atoms in the structure.

Molecular Structure and Numbering

For clarity in spectral assignments, the following IUPAC numbering scheme is used for the this compound ring system.

Caption: Structure and numbering of this compound.

¹H NMR Spectroscopy

Proton NMR provides information on the chemical environment, number, and connectivity of hydrogen atoms. The spectrum is predicted to show distinct signals for the three aromatic protons and the protons on the nitrogen atoms.

Expertise & Causality: The substitution pattern is key. The electron-donating amine group at C5 and the electron-withdrawing fluorine at C6 create a specific electronic environment that dictates the chemical shifts of the aromatic protons (H-3, H-4, and H-7). The H-4 and H-7 protons are expected to show coupling to the fluorine atom, a phenomenon known as through-space or through-bond J-coupling (JHF).

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| NH (Indazole) | ~12.5 - 13.5 | br s | - | Broad singlet, typical for indazole N-H. Position is concentration and temperature dependent. |

| H-3 | ~7.9 - 8.1 | s | - | Singlet, characteristic of the H-3 proton in 1H-indazoles.[4] |

| H-7 | ~7.4 - 7.6 | d | J(H-7, F) ≈ 9-11 | Doublet due to ortho coupling with the fluorine at C6. |

| H-4 | ~7.1 - 7.3 | d | J(H-4, F) ≈ 6-8 | Doublet due to meta coupling with the fluorine at C6. |

| NH₂ (Amine) | ~4.5 - 5.5 | br s | - | Broad singlet, exchangeable with D₂O. Position is solvent and concentration dependent. |

¹³C NMR Spectroscopy

Carbon NMR is essential for mapping the carbon skeleton. The presence of fluorine introduces C-F coupling, which is highly diagnostic.

Expertise & Causality: The most significant feature is the large one-bond coupling constant (¹JCF) for the carbon directly attached to fluorine (C-6). This value is typically in the range of 240-250 Hz for aryl fluorides.[3] The chemical shift of C-6 is shifted significantly downfield due to the electronegativity of fluorine. The amine group at C-5 causes an upfield shift for adjacent carbons compared to unsubstituted indazole.

Reported & Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Carbon | Reported/Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Coupling Constant (J, Hz) | Notes |

|---|---|---|---|---|

| C-6 | 157.4[3] | d | ¹J(C-F) ≈ 247[3] | Large downfield shift and coupling constant confirm the C-F bond. |

| C-5 | 141.3[3] | d | ²J(C-F) ≈ 15-25 | Quaternary carbon attached to the amino group. Shows smaller two-bond coupling to fluorine. |

| C-7a | ~140 | s | - | Quaternary carbon at the ring junction. |

| C-3 | ~135 | s | - | Chemical shift is characteristic of C-3 in the indazole ring. |

| C-3a | 118.2[3] | d | ⁴J(C-F) ≈ 1-3 | Quaternary carbon at the ring junction, shielded by the adjacent amine group. |

| C-7 | ~110 | d | ²J(C-F) ≈ 20-30 | Shielded carbon, shows two-bond coupling to fluorine. |

| C-4 | ~100 | d | ³J(C-F) ≈ 5-10 | Highly shielded carbon due to ortho- and para- relationship with electron-donating groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic vibrational frequencies of functional groups. For this compound, the key signatures will be from the N-H bonds of the amine and indazole, the C-F bond, and the aromatic system.

Expertise & Causality: Primary amines (R-NH₂) are distinguished by two N-H stretching bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretches.[6] The indazole N-H stretch is typically a broader band in the same region. The C-F stretch gives a strong, characteristic absorption in the fingerprint region.

Predicted IR Absorption Bands (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

|---|---|---|---|

| 3450 - 3350 | Medium | N-H asymmetric stretch (NH₂) | One of the two characteristic peaks for a primary amine.[6][7] |

| 3350 - 3250 | Medium | N-H symmetric stretch (NH₂) | The second characteristic peak for a primary amine.[6][7] |

| 3300 - 3100 | Medium, Broad | N-H stretch (Indazole) | Broad due to hydrogen bonding. |

| 1650 - 1580 | Strong | N-H bend (scissoring) | Confirms the presence of the primary amine group.[6] |

| 1620 - 1450 | Medium-Strong | C=C aromatic ring stretches | Multiple bands are expected, characteristic of the benzene ring. |

| 1330 - 1250 | Strong | C-N stretch (aromatic amine) | Strong absorption confirming the C-N bond of the amine.[6] |

| 1250 - 1150 | Strong | C-F stretch | A strong, sharp band indicative of the aryl-fluoride bond. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, with high resolution, the elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.

Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique that is ideal for this molecule, as it will likely produce a strong protonated molecular ion peak ([M+H]⁺). The high-resolution mass will be the most definitive piece of data for confirming the elemental formula. The calculated exact mass for C₇H₆FN₃ is 151.05457.

Predicted Mass Spectrometry Data

| Parameter | Value | Technique | Notes |

|---|---|---|---|

| Molecular Weight | 151.14[1][2][3] | - | Nominal mass. |

| [M+H]⁺ (ESI-MS) | m/z 152.0618 | ESI-MS (+) | The expected base peak in positive ion mode ESI. |

| Exact Mass (HRMS) | 151.05457 | HRMS (ESI-TOF) | Measurement of this mass to within 5 ppm tolerance confirms the formula C₇H₆FN₃. |

| Molecular Ion [M]⁺ (EI-MS) | m/z 151 | EI-MS | Expected molecular ion peak in Electron Ionization. Fragmentation is likely. |

Fragmentation: While the EI fragmentation pattern is not published, it can be predicted to involve the loss of HCN (m/z 27) from the pyrazole ring, a common fragmentation pathway for indazoles.[8]

Experimental Protocols

The following protocols are self-validating systems designed for the unambiguous characterization of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a deuterated solvent (DMSO-d₆ is recommended due to the compound's polarity) in a clean, dry NMR tube.

-

Instrument Setup: Insert the sample into a >400 MHz NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (line shape <1 Hz).

-

¹H NMR Acquisition:

-

Use a standard 30° or 90° pulse sequence.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Acquire data for 16-32 scans with a relaxation delay of 2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to 0-220 ppm.

-

Acquire data for at least 1024 scans with a relaxation delay of 2-5 seconds to ensure quantitative detection of all carbons, including quaternaries.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm) and the ¹³C spectrum to the DMSO-d₆ peak (δ 39.52 ppm).

ATR-FTIR Spectroscopy Protocol

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean (typically diamond or germanium). Record a background spectrum of the empty, clean crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[9]

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final transmittance or absorbance IR spectrum.

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[10]

-

Instrument Setup: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. Calibrate the instrument using a known standard immediately before the run.

-

Data Acquisition:

-

Set the instrument to positive ion mode.

-

Infuse the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Acquire data over a mass range of m/z 50-500.

-

-

Data Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Visualization of Characterization Workflow

The logical flow from sample to confirmed structure is a critical, systematic process.

Caption: Workflow for the complete spectroscopic characterization of this compound.

References

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Chemicals. (n.d.). This compound, min 96%, 250 mg. Retrieved from [Link]

-

Claramunt, R. M., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Arkivoc, 2006(5), 115-131. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (2018). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Molecules, 23(11), 2949. Retrieved from [Link]

-

University of Groningen Research Portal. (n.d.). Synthesis and structural characterization of 1- and 2-substituted indazoles: Ester and carboxylic acid derivatives. Retrieved from [Link]

-

University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR of indazoles. Retrieved from [Link]

-

ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5985–5997. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine. Retrieved from [Link]

-

YouTube. (2012). Introduction to IR Spectroscopy - Amines. Retrieved from [Link]

-

NIST. (n.d.). 5-Aminoindazole. Retrieved from [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. calpaclab.com [calpaclab.com]

- 3. Buy this compound | 709046-14-0 [smolecule.com]

- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. youtube.com [youtube.com]

- 8. 5-Aminoindazole [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Unmasking the Molecular Interlocutors: A Technical Guide to Identifying Potential Biological Targets of 6-fluoro-1H-indazol-5-amine

Introduction: The Indazole Scaffold as a Privileged Motif in Kinase Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in clinically successful drugs, earning them the designation of "privileged structures." The 1H-indazole core is a prominent member of this class, particularly within the domain of protein kinase inhibitors.[1][2][3][4] Its bicyclic aromatic system, featuring a unique arrangement of nitrogen atoms, provides a versatile scaffold for creating specific and potent interactions within the ATP-binding pocket of kinases. The indazole moiety can engage in crucial hydrogen bonding patterns with the hinge region of the kinase, a key interaction for many inhibitors.[1]

The subject of this guide, 6-fluoro-1H-indazol-5-amine, is a decorated indazole derivative. The inclusion of a fluorine atom can enhance metabolic stability and binding affinity, while the amine group offers a valuable vector for further chemical modification or direct interaction with target residues.[1][5] Given the extensive precedent in the literature for indazole-based kinase inhibitors targeting a wide array of kinases—including RIP2, FGFR, Pim kinases, FLT3, and PLK4—it is a well-grounded hypothesis that the primary biological targets of this compound are members of the human kinome.[1][2][6][7][8][9]

This guide provides a comprehensive, multi-pronged strategy for the deconvolution of its specific targets, designed for researchers in drug discovery and chemical biology. We will proceed from broad, proteome-wide screening methodologies to targeted validation assays, emphasizing the rationale behind each experimental choice to build a robust and validated target profile.

Part 1: Initial Target Landscape Assessment - Kinome Profiling

The most logical and empirically driven starting point for a compound with a known kinase-binding scaffold is a direct assessment of its interaction with a large panel of kinases. Kinome profiling assays offer a high-throughput and quantitative method to understand the selectivity and potency of a compound against hundreds of protein kinases simultaneously.[10][11][12]

Causality of Experimental Choice:

Why start with kinome profiling?

-

Efficiency: Instead of a one-by-one assessment, this method provides a broad snapshot of the compound's activity across the kinome, quickly identifying high-affinity targets.[11][13]

-

Hypothesis-Driven: It directly tests our primary hypothesis that this compound is a kinase inhibitor.

-

Off-Target Identification: Crucially, this approach not only identifies potential primary targets but also reveals potential off-target interactions that could lead to toxicity later in development.

Experimental Workflow: Kinase Profiling

The following diagram outlines a typical workflow for a competitive binding-based kinome profiling experiment.

Caption: Workflow for Kinome Profiling using Multiplexed Inhibitor Beads (MIBs) or Kinobeads.

Detailed Protocol: Multiplexed Kinase Inhibitor Bead (MIB) Profiling

-

Lysate Preparation:

-

Culture selected cell lines (e.g., HeLa, K562) to ~80% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in a buffer containing non-denaturing detergents (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant and determine protein concentration using a BCA assay. Normalize all lysates to a final concentration of 2-5 mg/mL.

-

-

Competitive Binding:

-

Aliquot 1 mg of protein lysate into separate microcentrifuge tubes.

-

Add this compound at a final concentration (e.g., 1 µM). Include a DMSO vehicle control.

-

Incubate for 45 minutes at 4°C with gentle rotation to allow the compound to bind to its targets.

-

-

Kinase Enrichment:

-

Add a slurry of MIBs (beads coupled with multiple broad-spectrum kinase inhibitors) to each lysate.[11]

-

Incubate for 1 hour at 4°C with rotation to allow kinases not bound by the test compound to bind to the beads.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound kinases from the beads using a buffer containing 2% SDS and boiling at 95°C for 10 minutes.

-

-

Sample Preparation for Mass Spectrometry:

-

Reduce, alkylate, and digest the eluted proteins with trypsin.

-

Clean up the resulting peptides using a C18 solid-phase extraction column.

-

-

LC-MS/MS Analysis and Data Interpretation:

-

Analyze the peptide samples using a high-resolution Orbitrap mass spectrometer.[10]

-

Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant).

-

The degree of inhibition is calculated by comparing the abundance of each identified kinase in the compound-treated sample to the DMSO control. A significant reduction in abundance indicates that this compound bound to that kinase, preventing it from binding to the MIBs.

-

| Parameter | Description | Rationale |

| Compound Concentration | Typically 1-10 µM | A concentration high enough to engage moderate-affinity targets but low enough to distinguish high-priority hits. |

| Lysate Type | Disease-relevant cell line | Provides a more physiologically relevant context than recombinant proteins alone. |

| Control | DMSO vehicle | Essential for calculating the percent inhibition and identifying true binding events versus experimental noise. |

| Quantification | Label-Free Quantification (LFQ) via LC-MS/MS | Provides a highly sensitive and unbiased method to measure the relative abundance of hundreds of kinases.[10] |

Part 2: In-Situ Target Engagement - The Cellular Thermal Shift Assay (CETSA®)

While kinome profiling is powerful, it is performed on cell lysates, which disrupts the native cellular environment. To confirm that this compound engages its putative targets within intact, living cells, the Cellular Thermal Shift Assay (CETSA) is the gold-standard methodology.[14][15][16][17]

Causality of Experimental Choice:

Why use CETSA for validation?

-

Physiological Relevance: It is one of the few methods that measures direct target engagement in a live-cell or even in-vivo context, accounting for cell permeability, efflux pumps, and intracellular metabolism.[15][17]

-

Label-Free: The technique does not require modification of the compound, which can alter its biological activity.[18]

-

Confirmation of Binding: CETSA relies on the principle that ligand binding stabilizes a protein against thermal denaturation.[14][15] A positive thermal shift is strong evidence of a direct physical interaction between the compound and the target protein.

Experimental Workflow: CETSA

This workflow details the process of generating an isothermal dose-response curve to determine the potency of target engagement in cells.

Caption: A typical workflow for an isothermal dose-response CETSA experiment.

Detailed Protocol: CETSA with Western Blot Detection

This protocol is for a single, high-priority kinase target identified from the kinome profiling screen.

-

Determine the Optimal Melt Temperature (Tm):

-

Treat cells with either DMSO or a saturating concentration of a known control inhibitor for the target kinase.

-

Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes.

-

Lyse the cells, separate soluble and aggregated fractions, and analyze the soluble fraction by Western blot using an antibody specific to the target protein.

-

The optimal Tm for the isothermal experiment is the temperature at which a significant portion of the protein has aggregated in the DMSO control, but where stabilization by the control ligand is clearly visible.

-

-

Isothermal Dose-Response Experiment:

-

Seed cells in a multi-well plate and grow to ~80% confluency.

-

Prepare a serial dilution of this compound (e.g., from 0.1 nM to 100 µM).

-

Treat cells with the compound dilutions and a DMSO control for 1 hour at 37°C.

-

Heat the entire plate at the pre-determined optimal Tm for 3 minutes, followed by cooling on ice.

-

Lyse the cells directly in the plate using a suitable lysis buffer.

-

Collect the lysate (soluble fraction).

-

-

Detection and Analysis:

-

Quantify the amount of soluble target protein remaining in each sample using Western blotting.

-

Run samples on an SDS-PAGE gel, transfer to a PVDF membrane, and probe with a specific primary antibody for the target kinase.

-

Use a loading control (e.g., GAPDH) to normalize for protein loading.

-

Quantify band intensities using densitometry.

-

Plot the normalized intensity of the soluble target protein as a function of compound concentration and fit the data to a dose-response curve to determine the EC50 of target engagement.

-

Part 3: Unbiased Target Identification - Affinity Chromatography

To complement the targeted approaches and potentially uncover non-kinase targets, an unbiased chemical proteomics strategy is invaluable. Affinity chromatography coupled with mass spectrometry (AC-MS) uses an immobilized version of the small molecule to "fish" for binding partners from a complex protein lysate.[19][20][21][22]

Causality of Experimental Choice:

Why employ affinity chromatography?

-

Unbiased Discovery: This method is not limited to a pre-selected panel of proteins and can identify novel or unexpected targets.[19][23]

-

Direct Binding Evidence: It physically isolates proteins that bind directly to the small molecule.

-

Systems-Level View: When performed with appropriate controls, it can provide a comprehensive map of the compound's interactome.[20]

Experimental Workflow: Affinity Chromatography-Mass Spectrometry (AC-MS)

Caption: General workflow for target identification using affinity chromatography coupled with mass spectrometry.

Detailed Protocol: AC-MS

-

Synthesis of Affinity Probe:

-

A critical prerequisite is the synthesis of a derivative of this compound that incorporates a linker arm at a position not essential for its biological activity.[21] This often requires preliminary Structure-Activity Relationship (SAR) studies. The linker should terminate in a reactive group (e.g., an amine or carboxylic acid) for coupling to the beads.

-

-

Immobilization:

-

Covalently couple the linker-modified compound to pre-activated chromatography beads (e.g., NHS-activated sepharose).

-

Prepare a negative control column using beads that have been treated with the linker alone or an inactive structural analog of the compound. This control is critical for distinguishing true binders from proteins that non-specifically adhere to the matrix or linker.[21]

-

-

Affinity Pull-Down:

-

Incubate the affinity and control beads with native cell lysate (prepared without harsh detergents) for several hours at 4°C.

-

To reduce non-specific binding, a competition experiment can be performed where the lysate is pre-incubated with an excess of free, unmodified this compound before being added to the affinity beads. True targets will be competed off, showing a reduced signal in the final MS analysis.

-

-

Washing and Elution:

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

Elute specifically bound proteins using a denaturing buffer (e.g., SDS-PAGE sample buffer) or by competitive elution with a high concentration of the free compound.

-

-

Mass Spectrometry and Data Analysis:

-

Separate the eluted proteins by SDS-PAGE, excise the entire lane, and perform in-gel tryptic digestion.

-

Analyze the resulting peptides by LC-MS/MS.[20]

-

Use a quantitative proteomics strategy (e.g., SILAC or label-free quantification) to compare the protein abundance in the affinity pull-down versus the negative control.[24]

-

Proteins that are significantly enriched on the compound-coupled beads compared to the control beads are considered high-confidence binding partners.

-

Conclusion and Forward Path

This technical guide outlines a rigorous, multi-faceted approach to identifying the biological targets of this compound. By initiating with a broad kinome screen, we directly address the most probable target class for an indazole-based compound. Subsequent validation with CETSA confirms target engagement in the complex milieu of a living cell, providing crucial data on cellular potency. Finally, an unbiased affinity chromatography approach allows for the discovery of unanticipated targets, ensuring a comprehensive understanding of the compound's mechanism of action.

The convergence of data from these orthogonal methodologies will provide a high-confidence list of biological targets. Each identified target must then be subjected to further downstream validation, including in-vitro enzymatic assays with recombinant protein and cellular pathway analysis, to definitively link target engagement with the ultimate phenotypic effect of the compound. This systematic and evidence-based workflow is fundamental to advancing a promising chemical scaffold from a hit compound to a validated pharmacological probe or therapeutic lead.

References

-

Lomenick, B., Olsen, R. W., & Huang, J. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34–46. [Link][19][21][23]

-

Pae, A. N. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 633-643. [Link][20]

-

Duncan, J. S., et al. (2012). Dynamic Reprogramming of the Kinome in Response to Targeted MEK Inhibition in Triple-Negative Breast Cancer. Cell, 149(2), 307-321. (This reference discusses the MIBs technique). [Link][11][13]

-

Creative Biolabs. (n.d.). Affinity Chromatography for Drug Target Identification. [Link][22]

-

Jia, Y., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Methods in Molecular Biology, 1479, 151-165. [Link][14]

-

Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link][17]

-

Al-Ali, H., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. [Link][15]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][16]

-

Ha, J. D., & Park, H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(11), 3169. [Link][2]

-

Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(8), 1276-1303. [Link][1]

-

Harris, C. J., et al. (2016). The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. Journal of Medicinal Chemistry, 59(1), 323-334. [Link][6]

-

Bantscheff, M., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(13), 5038-5043. [Link][24]

-

Zhang, C., et al. (2015). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 58(11), 4610-4626. [Link][7]

-

Wang, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(5), 1063-1068. [Link][8]

-

Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115587. [Link][9]

-

Bouziane, A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 11(1), 23835. [Link][3]

-

Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4106. [Link][4]

-

Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 54(45), 13417-13421. [Link][18]

-

van den Eshof, B. L., et al. (2009). Kinome Profiling. Methods in Molecular Biology, 522, 121-137. [Link][12]

Sources

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 709046-14-0: this compound | CymitQuimica [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Global Kinome Profiling for Personalized Medicine [thermofisher.com]

- 11. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. annualreviews.org [annualreviews.org]

- 16. news-medical.net [news-medical.net]

- 17. CETSA [cetsa.org]

- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. pnas.org [pnas.org]

Introduction: The Indazole Scaffold and the Opportunity of 6-fluoro-1H-indazol-5-amine

An In-depth Technical Guide for Elucidating the Mechanism of Action of 6-fluoro-1H-indazol-5-amine

The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful therapeutics.[1][2][3] Compounds incorporating this motif exhibit a wide array of biological activities, including potent anti-cancer, anti-inflammatory, and antimicrobial properties.[1][4][5] Many of these activities arise from the ability of indazole derivatives to act as inhibitors of protein kinases, a critical class of enzymes regulating cellular signaling. Marketed drugs such as Axitinib and Entrectinib, which are used to treat various cancers, feature the indazole core and function primarily as kinase inhibitors.[3]

This compound is a specific derivative of this class. While its molecular structure suggests potential for biological activity, its precise mechanism of action (MoA) remains uncharacterized in publicly available literature.[6] This presents a significant opportunity for drug discovery and chemical biology researchers. The lack of a known MoA necessitates a systematic and multi-faceted investigational approach to identify its molecular target(s) and elucidate its impact on cellular pathways.

This guide provides a comprehensive, field-proven strategic workflow for researchers aiming to unravel the MoA of this compound. As a Senior Application Scientist, my objective is not to provide a rigid protocol, but to present an integrated, logical, and self-validating system of inquiry. We will progress from broad, hypothesis-generating techniques to specific, validation-focused assays, explaining the causal logic behind each experimental choice. This workflow is designed to be robust, employing orthogonal methods to build a high-confidence model of the compound's biological function.

Part 1: Unbiased Target Identification & Hypothesis Generation

The initial phase of an MoA study for a novel compound is focused on discovery. The goal is to cast a wide net to generate a high-quality list of potential protein targets. A multi-pronged approach combining computational, biochemical, and cell-based methods is most effective.

Initial Hypothesis: Kinase Inhibition

Given the prevalence of kinase inhibition as the MoA for many bioactive indazole derivatives, it is a logical and data-driven starting point.[7][8][9] The primary hypothesis is that this compound binds to the ATP pocket of one or more protein kinases. This hypothesis will be tested directly using large-scale biochemical screens.

Experimental Strategy: From Broad Screening to Cellular Target Lists

Our strategy involves three parallel streams to generate a list of putative targets: a broad biochemical screen against a kinase panel, an unbiased affinity-based proteomics screen to identify binding partners in a complex biological matrix, and phenotypic screening to identify responsive biological systems.

Caption: Workflow for initial, unbiased target identification.

Protocol: Large-Scale Kinase Profiling

This experiment aims to rapidly assess the compound's activity against a significant portion of the human kinome. Commercial services (e.g., Eurofins DiscoverX KINOMEscan™, Reaction Biology) offer profiling against panels of over 400 kinases.

Objective: To identify which kinases are biochemically inhibited by this compound at a fixed concentration.

Methodology: Competition Binding Assay (Example: KINOMEscan™)

-

Immobilization: A library of human kinases is expressed, and each kinase is individually linked to a solid support (e.g., beads).

-

Competition: An immobilized, active-site directed ligand (tracer) for each kinase is pre-incubated with the kinase-linked support.

-

Compound Incubation: this compound is added at a standard screening concentration (e.g., 1 µM or 10 µM). If the compound binds to the ATP pocket, it will compete with and displace the tracer ligand.

-

Quantification: The amount of tracer remaining bound to the kinase is quantified (e.g., via qPCR of a DNA tag on the ligand). A low signal indicates strong competition from the test compound.

-

Data Analysis: Results are typically expressed as "% Control" or "% Inhibition". Hits are defined as kinases showing significant inhibition (e.g., >90% inhibition).

Table 1: Representative Data from a Kinase Panel Screen (Hypothetical)

| Target Kinase | Gene Symbol | % Inhibition @ 1 µM | Hit Classification |

| ABL1 | ABL1 | 98% | Strong Hit |

| SRC | SRC | 95% | Strong Hit |

| LCK | LCK | 92% | Strong Hit |

| EGFR | EGFR | 15% | No Hit |

| AKT1 | AKT1 | 5% | No Hit |

| PLK4 | PLK4 | 88% | Moderate Hit |

This screen provides a quantitative, rank-ordered list of potential targets based on direct biochemical interaction.

Protocol: Affinity-Based Chemical Proteomics Pulldown

This method identifies proteins that physically interact with the compound in a complex biological mixture, such as a cell lysate.[10][11] It is an unbiased approach that is not limited to a pre-selected panel of proteins.

Objective: To isolate and identify proteins from a cell lysate that bind to an immobilized version of this compound.

Methodology: On-Bead Affinity Matrix Pulldown[12]

-

Probe Synthesis: Synthesize an analog of this compound that incorporates a linker arm terminating in a functional group (e.g., a carboxylic acid or amine). This linker should be attached at a position determined not to be critical for the hypothesized bioactivity.

-

Immobilization: Covalently attach the synthesized probe to activated agarose or magnetic beads (e.g., NHS-activated Sepharose). Create a control set of beads with no compound attached ("mock" beads).

-

Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line found to be sensitive in phenotypic screening) and prepare a native cell lysate under non-denaturing conditions.

-

Incubation: Incubate the cell lysate with the compound-conjugated beads and the mock beads in parallel for several hours at 4°C.

-

(Optional) Competition: In a separate incubation, add a high concentration of free this compound along with the compound-conjugated beads. Proteins that are specifically competed off are high-confidence binders.

-

Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.

-

Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE loading buffer.

-

Analysis by Mass Spectrometry: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Compare the list of proteins identified from the compound beads to those from the mock beads and the competition experiment. True binders should be significantly enriched on the compound beads and depleted in the competition sample.

Part 2: Target Validation and Quantifying Direct Engagement

The discovery phase generates a list of putative targets. This next phase is critical for validating which of these candidates are bona fide, direct targets of the compound in a physiological context. The principle of using orthogonal assays is paramount for building trustworthiness in the results.

The Imperative of Cellular Context

A compound binding to a purified, recombinant protein (as in a kinase screen) does not guarantee it will bind to the same protein inside a cell. Cellular assays are required to confirm target engagement in a more biologically relevant environment.

Caption: Orthogonal workflow for validating direct target engagement.

Protocol: Cellular Thermal Shift Assay (CETSA®)

CETSA is based on the principle that a small molecule binding to its target protein stabilizes the protein, leading to an increase in its melting temperature.[13] This allows for the detection of target engagement in cell lysates or even intact cells.

Objective: To determine if this compound increases the thermal stability of a putative target protein, indicating direct binding.

Methodology:

-

Cell Treatment: Treat intact cells or cell lysate with this compound or a vehicle control (e.g., DMSO).

-

Heating: Aliquot the treated samples and heat them across a temperature gradient (e.g., from 40°C to 70°C) for a short period (e.g., 3 minutes).

-

Lysis & Separation: For intact cells, lyse them after heating. For all samples, centrifuge to pellet the aggregated, denatured proteins. The soluble fraction contains the proteins that remained folded at each temperature.

-

Detection: Collect the supernatant (soluble fraction) from each temperature point. Analyze the amount of the specific target protein remaining in the soluble fraction using Western blotting or quantitative mass spectrometry (MS-CETSA).

-

Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms direct target engagement.

Protocol: NanoBRET™ Target Engagement Assay

This is a live-cell assay that measures the binding of a compound to a target protein using Bioluminescence Resonance Energy Transfer (BRET).[13] It provides quantitative data on intracellular target occupancy.

Objective: To quantify the affinity (IC50) of this compound for its target protein within living cells.

Methodology:

-

Cell Line Engineering: Genetically modify a cell line to express the target protein as a fusion with NanoLuc® luciferase.

-

Tracer Addition: Add a fluorescently-labeled tracer ligand that is known to bind the target protein to the cells. This tracer acts as the BRET energy acceptor.

-

Compound Titration: Add varying concentrations of this compound to the cells. The compound will compete with the fluorescent tracer for binding to the NanoLuc-target fusion protein.

-

BRET Measurement: Add the NanoLuc substrate. If the fluorescent tracer is bound to the target, the energy from the luciferase reaction will be transferred to the tracer, producing a BRET signal.

-

Data Analysis: As the concentration of this compound increases, it displaces the tracer, leading to a decrease in the BRET signal. Plot the BRET signal against the compound concentration to determine the intracellular IC50 value, which reflects the potency of target engagement.

Table 2: Comparison of Target Validation Methods

| Method | Principle | Context | Output | Key Advantage |

| CETSA | Ligand-induced thermal stabilization | Lysate, Intact Cells | Thermal Shift (ΔTm) | Label-free; works with native protein |

| NanoBRET™ | Competitive displacement of a BRET tracer | Live Cells | Intracellular IC50 | Quantitative potency in a live cell |

| ITC | Measures heat change upon binding | Purified Protein & Compound | Kd, ΔH, ΔS | Gold standard for biophysical binding |

Part 3: Delineating the Functional Consequences

With a validated, direct target, the final phase is to understand the functional consequences of this interaction. Does binding inhibit the protein's activity? How does this inhibition affect downstream cellular signaling pathways?

Biochemical Mechanism of Inhibition (MoI)

For enzyme targets like kinases, it is crucial to understand how the compound inhibits activity.[14] Most kinase inhibitors are ATP-competitive.

Objective: To determine if this compound inhibits its target kinase by competing with ATP.

Methodology: In Vitro Kinase Activity Assay[15]

-

Assay Setup: Use a purified, active recombinant version of the validated target kinase. The assay will measure the phosphorylation of a specific substrate peptide. Detection can be done using various methods, such as fluorescence polarization, luminescence (measuring ATP consumption), or TR-FRET.[15]

-

IC50 Determination at Fixed ATP: First, determine the IC50 of this compound by performing a dose-response curve at a fixed concentration of ATP (typically the Michaelis-Menten constant, Km).

-

ATP Competition: Repeat the IC50 determination at several different, fixed concentrations of ATP (e.g., 0.1x Km, 1x Km, 10x Km, 100x Km).

-

Data Analysis: If the compound is ATP-competitive, its apparent IC50 value will increase as the concentration of ATP increases. This is because more ATP is present to outcompete the inhibitor for binding to the active site.

Cellular Pathway Analysis

The ultimate proof of MoA is demonstrating that target engagement by the compound leads to the expected modulation of downstream signaling pathways in cells.